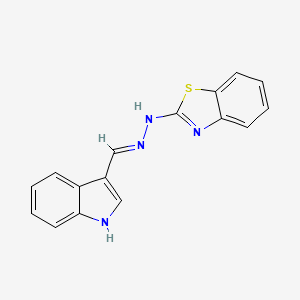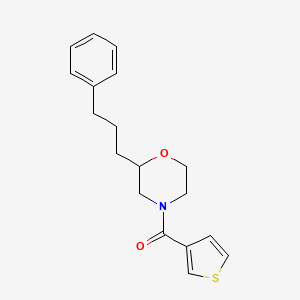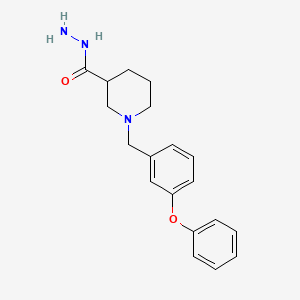
(3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride, also known as DIC-DMA HCl, is a chemical compound used in scientific research. It is a potent and selective inhibitor of protein kinase D (PKD), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. PKD is also implicated in the development and progression of various diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, DIC-DMA HCl has emerged as a promising tool for studying PKD signaling pathways and developing novel therapeutic strategies.
Mechanism of Action
(3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride HCl is a potent and selective inhibitor of PKD, which belongs to the family of serine/threonine protein kinases. PKD is activated by various extracellular stimuli, including growth factors, cytokines, and oxidative stress. Once activated, PKD phosphorylates various downstream targets, including transcription factors, cytoskeletal proteins, and ion channels, leading to various cellular responses. (3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride HCl inhibits the catalytic activity of PKD by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
(3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride HCl has been shown to have various biochemical and physiological effects, depending on the cell type and context. For example, (3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride HCl inhibits the migration and invasion of cancer cells by suppressing the activity of PKD, which is known to promote cell motility and metastasis. (3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride HCl also inhibits the production of pro-inflammatory cytokines and chemokines by immune cells, which is mediated by the inhibition of PKD signaling pathways. Moreover, (3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride HCl has been shown to have cardioprotective effects by inhibiting PKD-mediated cardiac hypertrophy and fibrosis.
Advantages and Limitations for Lab Experiments
(3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride HCl has several advantages for lab experiments, including its high potency and selectivity for PKD, which allows for the specific inhibition of PKD signaling pathways without affecting other kinases. (3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride HCl is also relatively stable and can be easily synthesized in large quantities. However, (3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride HCl has some limitations, including its hydrophobic nature, which may limit its solubility in aqueous solutions and affect its bioavailability. Moreover, (3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride HCl may have off-target effects on other kinases or cellular processes, which should be carefully considered in experimental design and interpretation.
Future Directions
(3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride HCl has several potential future directions for scientific research, including the development of novel therapeutic strategies for various diseases, including cancer, inflammation, and cardiovascular diseases. (3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride HCl may also be used to investigate the role of PKD in other cellular processes, such as autophagy and apoptosis. Moreover, (3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride HCl may be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy and reduce their toxicity. Finally, the development of more potent and selective PKD inhibitors based on the structure of (3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride HCl may lead to the discovery of novel therapeutic targets and drug candidates.
Synthesis Methods
The synthesis of (3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride HCl involves several steps, starting from the reaction of 2,4-dimethoxybenzaldehyde with nitromethane to yield 2-(2,4-dimethoxyphenyl)nitroethene. The nitro group is then reduced to an amine using catalytic hydrogenation. The resulting amine is then reacted with 3,4-dihydro-1H-isochromene-1-carboxaldehyde in the presence of acetic acid to yield (3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride. Finally, the hydrochloride salt of (3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride is obtained by reacting (3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride with hydrochloric acid.
Scientific Research Applications
(3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride HCl has been extensively used in scientific research to investigate the role of PKD in various cellular processes and diseases. For example, (3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride HCl has been used to demonstrate that PKD plays a critical role in the regulation of cell migration and invasion in cancer cells. (3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride HCl has also been used to investigate the role of PKD in the regulation of inflammation and immune responses. Moreover, (3,4-dihydro-1H-isochromen-1-ylmethyl)(2,4-dimethoxybenzyl)amine hydrochloride HCl has been used to develop novel therapeutic strategies targeting PKD in various diseases, including cancer, inflammation, and cardiovascular diseases.
properties
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.ClH/c1-21-16-8-7-15(18(11-16)22-2)12-20-13-19-17-6-4-3-5-14(17)9-10-23-19;/h3-8,11,19-20H,9-10,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCBWIOFYNXPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2C3=CC=CC=C3CCO2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-7-(3-methoxypropyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6071425.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6071428.png)
![N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6071434.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-3-pyrrolidinecarboxamide](/img/structure/B6071447.png)
![2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}propylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B6071448.png)
![methyl 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)benzoate](/img/structure/B6071450.png)

![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6071462.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-N'-(2-furylmethyl)urea](/img/structure/B6071472.png)
![dimethyl 5-[(naphtho[2,1-b]furan-1-ylacetyl)amino]isophthalate](/img/structure/B6071477.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B6071493.png)
![2-(3-fluorobenzyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine](/img/structure/B6071501.png)